
1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine (MMBP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various receptors in the body. For instance, this compound has been shown to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. Moreover, this compound has been shown to reduce oxidative stress, which is implicated in the development of various diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine in lab experiments is its high yield in the synthesis process. Moreover, this compound is relatively stable and can be stored for an extended period. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine. One of the areas of research is the development of this compound as a potential therapeutic agent for various diseases. Another area of research is the investigation of the mechanism of action of this compound, which will provide insights into its therapeutic potential. Moreover, the study of the pharmacokinetics and pharmacodynamics of this compound will help in the development of effective dosage forms. Furthermore, the investigation of the potential side effects of this compound will aid in the development of safe and effective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a straightforward process, and it exhibits various biochemical and physiological effects. However, the potential toxicity of this compound is a significant concern, and appropriate safety measures should be taken when handling it. The future directions for the study of this compound are vast, and further investigation is required to realize its full therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to obtain this compound. The synthesis of this compound is a straightforward process, and the yield is high.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. Moreover, this compound has been found to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWSTBLNJBURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
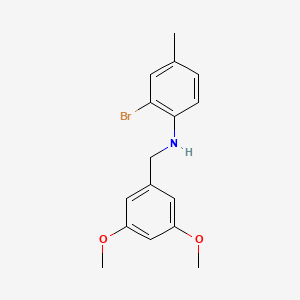
![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)
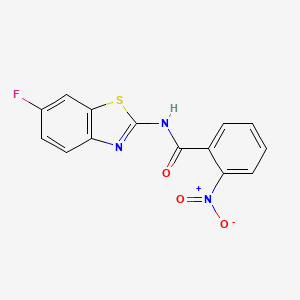
![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
![1-{4-[4-(3-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5736650.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)
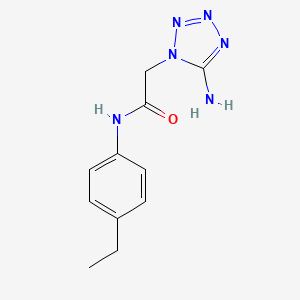


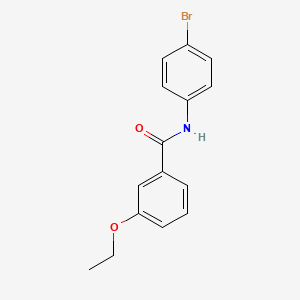
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
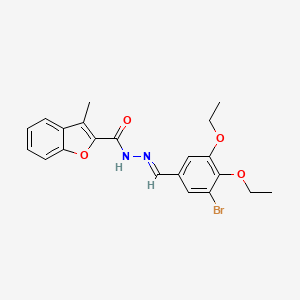
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
